Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate
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Overview
Description
Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is an organic compound with the molecular formula C17H24O4. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate typically involves the esterification of 4-oxo-4-(4-pentyloxyphenyl)butyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and distillation units to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-4-(4-pentyloxyphenyl)butyric acid.
Reduction: Formation of 4-hydroxy-4-(4-pentyloxyphenyl)butyrate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-oxo-4-(4-pentyloxyphenyl)butyric acid, which can then interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4-phenylbutyrate
- Ethyl 4-oxo-4-(4-methoxyphenyl)butyrate
- Ethyl 4-oxo-4-(4-ethoxyphenyl)butyrate
Uniqueness
Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
ethyl 4-oxo-4-(4-pentoxyphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20-4-2/h7-10H,3-6,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIKLJDVXATLRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645793 |
Source
|
Record name | Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-79-4 |
Source
|
Record name | Ethyl γ-oxo-4-(pentyloxy)benzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4-[4-(pentyloxy)phenyl]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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